4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one
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Overview
Description
4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one can be achieved through several methods. One common approach involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization reactions . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways . The exact mechanism depends on the specific application and the biological target.
Comparison with Similar Compounds
4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring system and exhibit a wide range of biological activities.
Cyclopenta[b]pyridine analogues: These analogues are synthesized through similar methods and have comparable chemical properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-6,7-dihydrocyclopenta[d]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(10-4-9-5)2-3-7(8)11/h4H,2-3H2,1H3 |
InChI Key |
WSAKSNAWHHDNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)CCC2=O |
Origin of Product |
United States |
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